LICARIN A

Description

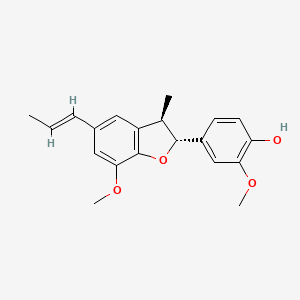

Structure

3D Structure

Properties

CAS No. |

51020-86-1 |

|---|---|

Molecular Formula |

C20H22O4 |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

2-methoxy-4-[(3S)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol |

InChI |

InChI=1S/C20H22O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h5-12,19,21H,1-4H3/b6-5+/t12-,19?/m0/s1 |

InChI Key |

ITDOFWOJEDZPCF-WSQXBVHWSA-N |

SMILES |

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC |

Isomeric SMILES |

C/C=C/C1=CC2=C(C(=C1)OC)OC([C@H]2C)C3=CC(=C(C=C3)O)OC |

Canonical SMILES |

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Licarin A; NSC 370989; NSC-370989; NSC370989; (-)-Licarin A; |

Origin of Product |

United States |

Foundational & Exploratory

Licarin A: An In-Depth Technical Guide on the Core Mechanism of Action in Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licarin A is a dihydrobenzofuran neolignan, a class of natural phenolic compounds found in various plant species, including nutmeg (Myristica fragrans). It has garnered significant scientific interest for its diverse biological activities, which include neuroprotective, antimicrobial, and antitumor effects. Emerging evidence strongly indicates that this compound possesses potent anti-inflammatory properties, making it a compelling candidate for the development of novel therapeutics for a range of inflammatory disorders. This technical guide provides a detailed overview of the molecular mechanisms underpinning the anti-inflammatory action of this compound, supported by quantitative data, experimental protocols, and signaling pathway visualizations to facilitate further research and development.

Core Mechanism of Action in Inflammation

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting the production of key pro-inflammatory mediators and modulating critical intracellular signaling pathways that govern the inflammatory response.

Inhibition of Pro-Inflammatory Cytokines and Mediators

A hallmark of inflammation is the excessive production of pro-inflammatory cytokines and lipid mediators. This compound has been demonstrated to significantly suppress the release of these molecules.

-

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6): In various experimental models, this compound effectively reduces the secretion of TNF-α and IL-6, two pivotal cytokines that orchestrate the inflammatory cascade. In a rat model of uveitis, intravitreal injection of this compound led to a significant reduction of both TNF-α and IL-6.[1] Similarly, in antigen-stimulated RBL-2H3 mast cells, this compound dose-dependently inhibited the production of TNF-α.[2]

-

Prostaglandin (B15479496) D2 (PGD2): this compound has been shown to decrease the secretion of PGD2 in dinitrophenyl-human serum albumin (DNP-HSA)-stimulated mast cells.[2] PGD2 is a major pro-inflammatory prostaglandin produced by mast cells during allergic inflammation.

-

Cyclooxygenase-2 (COX-2): The synthesis of prostaglandins (B1171923) is dependent on the enzyme cyclooxygenase-2 (COX-2). This compound treatment results in a slight suppression of DNP-HSA-induced increases in COX-2 mRNA and protein levels, suggesting its mechanism may involve, in part, the regulation of this key inflammatory enzyme.[2]

Modulation of Key Signaling Pathways

This compound's ability to suppress inflammatory mediators is linked to its intervention in upstream signaling cascades. The primary pathways identified are the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase C (PKC) pathways.

The MAPK family of kinases, particularly p38 MAPK, plays a crucial role in regulating the synthesis of inflammatory cytokines. This compound has been found to interfere with this pathway. In antigen-stimulated RBL-2H3 cells, treatment with this compound led to a reduction in the levels of phosphorylated p38 MAPK.[2] By inhibiting the activation of p38 MAPK, this compound effectively disrupts the downstream signaling events that lead to the transcription and translation of cytokines like TNF-α.

References

The Biological Activity of Licarin A from Myristica fragrans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licarin A, a neolignan predominantly isolated from the seeds of Myristica fragrans (nutmeg), has emerged as a compound of significant scientific interest due to its diverse pharmacological activities. Traditionally used in folk medicine, recent research has elucidated its potential as an anti-inflammatory, cancer chemopreventive, and antimicrobial agent. This technical guide provides a comprehensive overview of the biological activities of this compound, detailing its mechanisms of action, quantitative efficacy, and the experimental methodologies for its evaluation.

Data Presentation: Quantitative Biological Activity of this compound

The following tables summarize the quantitative data on the various biological activities of this compound, providing a comparative overview of its potency across different assays and cell lines.

| Activity | Parameter | Value | Cell Line/Organism | Reference |

| Anti-inflammatory | IC₅₀ (TNF-α production) | 12.6 ± 0.3 µM | RBL-2H3 | [1] |

| Anticancer | IC₅₀ | 100.06 µM | DU-145 (Prostate Cancer) | [1] |

| IC₅₀ | 22.19 ± 1.37 µM | A549 (Non-small cell lung cancer) | [1] | |

| IC₅₀ | 20.03 ± 3.12 µM | NCI-H23 (Non-small cell lung cancer) | [1] | |

| IC₅₀ | 94.15 µM | B16-F10 (Melanoma) | [2] | |

| Antiparasitic | EC₅₀ (anti-promastigote) | 4.68 µM | Leishmania amazonensis | [1] |

| EC₅₀ (anti-amastigote) | 0.42 µM | Leishmania amazonensis | [1] | |

| EC₅₀ | 100.8 µM | Trypanosoma cruzi (trypomastigotes) | [3] | |

| Antimycobacterial | MIC | Lower than reference drugs | Rapid-growing mycobacteria | [2] |

Table 1: Summary of Quantitative Data for the Biological Activities of this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.

Anti-inflammatory Signaling Pathway

This compound has been shown to inhibit the production of pro-inflammatory mediators such as TNF-α and prostaglandin (B15479496) D2 (PGD2). This is achieved through the inhibition of the Protein Kinase C α/βII (PKCα/βII) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways. Furthermore, this compound modulates the Nuclear Factor-kappa B (NF-κB) signaling pathway by affecting the phosphorylation of the p65 subunit.[1][4]

Cancer Chemoprevention and Apoptosis Induction

In cancer cells, this compound has been observed to induce apoptosis (programmed cell death) and inhibit cell proliferation. One of the key mechanisms is the modulation of the NF-κB signaling pathway, which is often dysregulated in cancer.[3] In non-small cell lung cancer cells, this compound induces autophagy-dependent apoptosis.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activities.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, NCI-H23, DU-145) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control (untreated cells) and calculate the IC₅₀ value from the dose-response curve.

Anti-inflammatory Assay: TNF-α Production in RBL-2H3 Cells

Objective: To quantify the inhibitory effect of this compound on TNF-α production in mast cells.

Methodology:

-

Cell Culture: Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed cells into 24-well plates at a density of 5 x 10⁵ cells/well and incubate for 24 hours.

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. After 1 hour of pre-incubation, stimulate the cells with 100 ng/mL DNP-HSA.

-

Incubation: Incubate the cells for 6 hours at 37°C.

-

Supernatant Collection: Collect the culture supernatant and centrifuge to remove cellular debris.

-

ELISA: Determine the concentration of TNF-α in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC₅₀ value from the dose-response curve.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.

-

Preparation of Microorganism Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add the standardized microorganism inoculum to each well. Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Western Blot Analysis for Phosphorylated p38 MAPK

Objective: To determine the effect of this compound on the phosphorylation of p38 MAPK.

Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., RBL-2H3) and treat with various concentrations of this compound for a specified time. Include a positive control (e.g., a known activator of the p38 pathway) and an untreated control.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated p38 MAPK (p-p38). In a parallel blot, incubate with an antibody for total p38 MAPK as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the p-p38 signal to the total p38 signal.

Conclusion

This compound, a natural compound from Myristica fragrans, demonstrates a broad spectrum of promising biological activities. Its anti-inflammatory, anticancer, and antimicrobial properties, mediated through the modulation of key signaling pathways, position it as a valuable candidate for further investigation in drug discovery and development. The data and protocols presented in this technical guide are intended to serve as a comprehensive resource for researchers dedicated to exploring the therapeutic potential of this multifaceted neolignan. Further in-vivo studies are warranted to fully elucidate its pharmacokinetic profile and safety in preclinical models.

References

LICARIN A: A Technical Guide to its Potential as a Cancer Chemopreventive Agent

Introduction

Licarin A is a naturally occurring neolignan compound found in various plant species, most notably Myristica fragrans (nutmeg), as well as Aristolochia taliscana and Nectandra oppositifolia.[1] Traditionally used in folk medicine, recent scientific inquiry has illuminated its broad pharmacological profile, including anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][] This has led to significant interest in its potential as a cancer chemopreventive agent.[1][4] Chemoprevention, the use of natural or synthetic agents to reverse, suppress, or prevent carcinogenic progression, is a critical strategy in oncology.[4][5] this compound has demonstrated promising activity in preclinical studies by modulating key signaling pathways involved in cancer cell proliferation, survival, and inflammation.[1][4]

This technical guide provides a comprehensive overview of the current research on this compound's anticancer activities, intended for researchers, scientists, and drug development professionals. It details its mechanisms of action, summarizes quantitative data from in vitro studies, outlines relevant experimental protocols, and visualizes the key cellular pathways it influences.

Data Presentation: In Vitro Anticancer Activity of this compound

The cytotoxic and anti-proliferative effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

| Cell Line | Cancer Type | Assay Type | Endpoint | Reported Value (IC50) | Reference |

| NCI-H23 | Non-Small Cell Lung Cancer | Proliferation | Cytotoxicity | 20.03 ± 3.12 µM | [6][7][8][9] |

| A549 | Non-Small Cell Lung Cancer | Proliferation | Cytotoxicity | 22.19 ± 1.37 µM | [6][7][8][9] |

| DU-145 | Prostate Cancer | Cell Viability | Cytotoxicity | 100.06 µM | [1][4] |

| MCF-7 | Breast Cancer | Cytotoxicity | Cytotoxicity | 59.95 ± 1.87 µg/mL | [8] |

| RBL-2H3 | Rat Basophilic Leukemia | Cytokine Production | TNF-α Inhibition | 12.6 µM | [1] |

Mechanisms of Action & Signaling Pathways

This compound exerts its chemopreventive effects by modulating multiple critical signaling pathways that govern cell death, inflammation, and proliferation.

Induction of Autophagy-Dependent Apoptosis in Cancer Cells

In non-small cell lung cancer (NSCLC) cells, this compound has been shown to induce cell death through a synergistic activation of autophagy and apoptosis.[6][7] This process involves an increase in reactive oxygen species (ROS), which triggers mitochondrial dysfunction and the activation of the apoptotic cascade.[6] Concurrently, this compound initiates autophagy, evidenced by increased levels of Beclin 1 and LC3II, and the degradation of p62.[1][6] Studies using autophagy inhibitors have confirmed that this autophagic process is crucial for the pro-apoptotic ability of this compound, highlighting a mechanism of autophagy-dependent apoptosis.[6][7]

Inhibition of Pro-inflammatory Pathways

Chronic inflammation is a key driver of cancer development. This compound demonstrates potent anti-inflammatory properties primarily by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][4] It modulates the phosphorylation of the NF-κBp65 subunit, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.[1][4] This inhibition is mediated, in part, through the suppression of upstream kinases such as protein kinase C α/βII (PKCα/βII) and p38 mitogen-activated protein kinase (p38 MAPK).[1]

Induction of G1 Cell Cycle Arrest

A hallmark of cancer is uncontrolled cell proliferation, which results from a dysregulated cell cycle. Studies in NSCLC cells have shown that this compound can cause cell cycle arrest at the G1 phase.[6] This prevents cells from entering the S phase, where DNA replication occurs, thereby halting their proliferation. This G1 arrest is a common mechanism for anticancer agents and is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, such as Cyclin D1/CDK4 and Cyclin E/CDK2, which control the G1/S transition.[10][11]

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key in vitro experiments used to characterize the anticancer effects of this compound.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., A549, NCI-H23) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.[1][8]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) must be included.

-

Incubation: The plate is incubated for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[1][8]

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.[1][8]

-

Solubilization: The medium is removed, and the formazan (B1609692) crystals are dissolved in 150 µL of DMSO.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentration of this compound for an appropriate duration.[8]

-

Cell Harvesting: Both floating (apoptotic) and adherent cells are collected. Adherent cells are detached using trypsin.[8]

-

Staining: Cells are washed with cold PBS and resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, followed by a 15-minute incubation in the dark at room temperature.[8]

-

Analysis: The stained cells are analyzed by flow cytometry. The percentages of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+) are determined.[8]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

-

Cell Treatment: Cells are treated with this compound as described for the apoptosis assay.[8]

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) while vortexing. Cells are stored at -20°C overnight.[8]

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A to stain the DNA and remove RNA, respectively.[8]

-

Analysis: The DNA content is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.[8]

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[8]

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific to the target proteins (e.g., Beclin 1, LC3, p65, Cyclin D1, cleaved PARP) overnight at 4°C. After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.

Mandatory Visualization: Experimental Workflow

The investigation of a novel compound like this compound follows a logical progression of experiments to build a comprehensive understanding of its biological effects.

Conclusion and Future Directions

The available preclinical data strongly support the potential of this compound as a cancer chemopreventive agent. Its ability to induce autophagy-dependent apoptosis, inhibit pro-inflammatory pathways like NF-κB, and halt the cell cycle in cancer cells provides a multi-pronged mechanism for its anticancer effects.[1][4][6] Furthermore, initial toxicity studies in zebrafish models suggest a favorable safety profile compared to some existing agents.[4][5]

Future research should focus on several key areas. In vivo studies using animal cancer models are essential to validate the in vitro findings and to evaluate the pharmacokinetics and overall efficacy of this compound. Further investigation is also needed to fully elucidate the interplay between ROS production, autophagy, and apoptosis induction. Exploring potential synergistic effects of this compound with conventional chemotherapeutic drugs could open new avenues for combination therapies, potentially enhancing treatment efficacy while reducing toxicity. As the body of evidence grows, this compound stands out as a compelling natural product candidate for further development in the field of oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. Molecular Networking, Docking, and Biological Evaluation of this compound from Myristica fragrans as a Potential Cancer Chemopreventive Agent [mdpi.com]

- 5. Molecular Networking, Docking, and Biological Evaluation of this compound from Myristica fragrans as a Potential Cancer Chemopreventive Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound induces cell death by activation of autophagy and apoptosis in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Licochalcone A induces cell cycle arrest and apoptosis via suppressing MAPK signaling pathway and the expression of FBXO5 in lung squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Neuroprotective Profile of Licarin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licarin A, a neolignan found in various plant species, has garnered scientific interest for its diverse biological activities, including anti-inflammatory and antioxidant properties, which are intrinsically linked to neuroprotection.[1] This technical guide provides a comprehensive overview of the current understanding of the in vitro neuroprotective potential of this compound, focusing on its known mechanisms of action, relevant experimental protocols, and key signaling pathways. While direct and extensive in vitro neuroprotective data is still emerging, this document synthesizes the available information to serve as a foundational resource for researchers and professionals in the field of neuropharmacology and drug development.

Quantitative Data Summary

While specific quantitative data on the neuroprotective effects of this compound in neuronal and microglial cell lines are not extensively available in the public domain, data from studies on other cell types provide insights into its bioactivity and cytotoxicity.

| Biological Activity | Cell Line | Cancer Type | Endpoint | Reported Value (IC50) | Reference |

| Cytotoxicity | NCI-H23 | Non-small cell lung cancer | Cell Viability | 20.03 ± 3.12 µM | [2] |

| Cytotoxicity | A549 | Non-small cell lung cancer | Cell Viability | 22.19 ± 1.37 µM | [2] |

| Cytotoxicity | MCF-7 | Breast Cancer | Cell Viability | 183.4 µM | [2] |

| Safety Assessment | ARPE-19 & hES-RPE cells | Retinal Pigment Epithelial | Cell Viability | Safe below 12.0 µM | [1] |

Note: The IC50 values for NCI-H23, A549, and MCF-7 cells reflect the anti-proliferative activity of this compound in cancer cell lines and not a direct measure of neuroprotection.

Core Neuroprotective Mechanisms

This compound is proposed to exert its neuroprotective effects primarily through anti-inflammatory and antioxidant mechanisms.

Anti-Inflammatory Effects

Neuroinflammation, mediated by glial cells such as microglia and astrocytes, is a key pathological feature of many neurodegenerative disorders.[1] this compound has been shown to inhibit pro-inflammatory signaling cascades.[1] Its primary anti-inflammatory mechanism is attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][3] By inhibiting NF-κB, this compound can effectively reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3]

Antioxidant Effects

Oxidative stress is another critical factor in neuronal damage. While the specific mechanisms of this compound's antioxidant properties are still under investigation, it is suggested to contribute to its neuroprotective potential.[3] One study in non-small cell lung cancer cells indicated that this compound can increase reactive oxygen species (ROS), leading to apoptosis.[4] This highlights that the effect of this compound on ROS may be cell-type and context-dependent, warranting further investigation in neuronal models.

Key Signaling Pathways

The primary signaling pathway implicated in the neuroprotective-related effects of this compound is the NF-κB pathway.

Experimental Workflow for In Vitro Neuroprotection Assessment

The following workflow outlines a standard procedure for evaluating the neuroprotective effects of a compound like this compound in vitro.

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro assays to assess the neuroprotective effects of this compound. These protocols are based on standard laboratory procedures and can be adapted for specific neuronal or microglial cell lines.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) or microglial cells (e.g., BV-2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat cells with various concentrations of this compound for a specified time (e.g., 2 hours). Then, introduce a neurotoxic agent (e.g., H₂O₂, LPS, or 6-OHDA) to induce cell death. Include appropriate controls (untreated cells, cells treated with toxin alone, and cells treated with this compound alone).

-

MTT Addition: After the incubation period (e.g., 24 or 48 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control group.

-

2. Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

-

Principle: LDH is a cytosolic enzyme that is released into the medium upon cell membrane damage. Its activity in the medium is proportional to the extent of cell lysis.

-

Protocol:

-

Cell Culture and Treatment: Follow the same procedure as for the MTT assay.

-

Sample Collection: After the treatment period, collect the cell culture supernatant.

-

LDH Measurement: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves mixing the supernatant with a reaction mixture and measuring the change in absorbance over time at a specific wavelength (e.g., 490 nm).

-

Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).

-

Oxidative Stress Assay

Reactive Oxygen Species (ROS) Measurement

This assay measures the intracellular levels of ROS using a fluorescent probe.

-

Principle: A cell-permeable dye, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Protocol:

-

Cell Culture and Treatment: Culture and treat the cells in a suitable format (e.g., 96-well black plate).

-

Probe Loading: After treatment, wash the cells with PBS and then incubate them with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells again with PBS to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Data Analysis: Quantify the ROS levels as the fluorescence intensity relative to the control group.

-

Apoptosis Assay

Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol:

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound and/or a neurotoxin.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Conclusion and Future Directions

The available evidence suggests that this compound possesses anti-inflammatory and antioxidant properties that are highly relevant to neuroprotection. The inhibition of the NF-κB signaling pathway appears to be a key mechanism of its action. However, there is a clear need for further dedicated in vitro studies using relevant neuronal and microglial cell lines to quantify its neuroprotective efficacy and fully elucidate the underlying molecular mechanisms. Future research should focus on:

-

Determining the dose-dependent effects of this compound on neuronal viability in the presence of various neurotoxic stimuli.

-

Quantifying its ability to reduce oxidative stress and apoptosis in neuronal cells.

-

Assessing its anti-inflammatory effects in microglial cells by measuring the production of key inflammatory mediators.

-

Investigating its impact on other neuroprotective signaling pathways, such as the Nrf2 pathway.

Such studies will be crucial in validating the therapeutic potential of this compound for the treatment of neurodegenerative diseases.

References

An In-depth Technical Guide to LICARIN A Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of Licarin A, a bioactive neolignan with significant therapeutic potential. The focus is on its molecular mechanisms of action, particularly the modulation of key signaling pathways that underpin its anti-inflammatory and anti-cancer properties. This document synthesizes quantitative data and detailed experimental protocols to support further research and development.

Core Mechanisms of Action & Signaling Pathways

This compound, a naturally occurring compound found in species like Myristica fragrans (nutmeg), exerts its biological effects by intervening in critical cellular signaling cascades.[1] Its primary activities are centered around the modulation of inflammatory and cell survival pathways.

Anti-Inflammatory and Anti-Allergic Signaling

A principal mechanism of this compound's anti-inflammatory action is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][] It has been shown to directly modulate the phosphorylation of the NF-κBp65 subunit, a key step in its activation.[1][2]

Furthermore, this compound attenuates the secretion of pro-inflammatory cytokines and mediators. In rat basophilic leukemia (RBL-2H3) cells, it reduces the production of Tumor Necrosis Factor-alpha (TNF-α) and Prostaglandin D2 (PGD2).[4] This effect is achieved through the inhibition of the Protein Kinase C α/βII (PKCα/βII) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways.[1][4][5] This dual action on both NF-κB and MAPK pathways highlights its significant potential for treating inflammatory conditions.[6]

Anti-Cancer: Induction of Autophagy-Dependent Apoptosis

In the context of oncology, this compound has demonstrated significant anti-proliferative effects, particularly in non-small cell lung cancer (NSCLC) cells.[7][8] Its mechanism involves the simultaneous activation of autophagy and apoptosis, leading to programmed cell death.[1][8][9]

Treatment with this compound leads to G1 phase cell cycle arrest.[8] It promotes the formation of autophagosomes, evidenced by increased levels of Beclin 1 and LC3-II and the degradation of p62.[1][8] Concurrently, it triggers the intrinsic apoptotic pathway, characterized by a loss of mitochondrial membrane potential (MMP), an increase in reactive oxygen species (ROS), a decrease in pro-caspase-3, and the cleavage of PARP.[8][9] Critically, the inhibition of autophagy has been shown to reduce the pro-apoptotic effects of this compound, indicating that the autophagic process is a key driver of apoptosis in this context.[8]

Quantitative Data Presentation

The biological activities of this compound have been quantified across various experimental models. The following tables summarize the key efficacy data.

Table 1: Anti-inflammatory and Anti-allergic Activity

| Activity | Metric | Value | Cell Line | Stimulus | Reference |

|---|---|---|---|---|---|

| TNF-α Inhibition | IC50 | 12.6 ± 0.3 µM | RBL-2H3 | DNP-HSA | [1][4][5] |

| Cytokine Reduction | - | Significant reduction in TNF-α and IL-6 | In vivo (Rat Uveitis Model) | BCG Antigen |[6] |

Table 2: Anti-cancer and Cytotoxic Activity

| Activity | Metric | Value | Cell Line | Cancer Type | Reference |

|---|---|---|---|---|---|

| Anticancer | IC50 | 22.19 ± 1.37 µM | A549 | NSCLC | [1][8][9] |

| Anticancer | IC50 | 20.03 ± 3.12 µM | NCI-H23 | NSCLC | [1][8][9] |

| Anticancer | IC50 | 100.06 µM | DU-145 | Prostate Cancer |[1][2] |

Table 3: Antiparasitic Activity

| Activity | Metric | Value | Organism | Stage | Reference |

|---|---|---|---|---|---|

| Antiparasitic | EC50 | 4.68 µM | Leishmania amazonensis | Anti-promastigote | [1] |

| Antiparasitic | EC50 | 0.42 µM | Leishmania amazonensis | Anti-amastigote |[1] |

Experimental Protocols

Detailed methodologies are provided for key experiments to facilitate reproducibility and further investigation.

Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effect of this compound on cancer cell lines.[1]

-

Cell Seeding: Seed cancer cells (e.g., A549, NCI-H23) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.[1]

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[1]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value from the resulting dose-response curve.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Molecular Networking, Docking, and Biological Evaluation of this compound from Myristica fragrans as a Potential Cancer Chemopreventive Agent [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound is a candidate compound for the treatment of immediate hypersensitivity via inhibition of rat mast cell line RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound as a Novel Drug for Inflammatory Eye Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy this compound | 51020-86-1 | >98% [smolecule.com]

- 8. This compound induces cell death by activation of autophagy and apoptosis in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Botanical Treasure: A Technical Guide to the Natural Sources and Isolation of Licarin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licarin A, a bioactive neolignan, has garnered significant attention within the scientific community for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and potential anticancer activities. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its extraction and isolation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound is predominantly found in plant species belonging to the Myristicaceae, Lauraceae, and Aristolochiaceae families. The most well-documented sources include:

-

Myristica fragrans (Nutmeg): The seeds and arils of nutmeg are a primary and widely studied source of this compound.[1][2]

-

Nectandra oppositifolia (a member of the Lauraceae family): The leaves of this plant have been identified as a source of this compound.[3][4]

-

Aristolochia taliscana (a member of the Aristolochiaceae family): The roots of this plant are another notable source of this compound.[5]

Quantitative Data on this compound Isolation

The yield of this compound can vary significantly depending on the plant source, the specific part of the plant used, and the extraction and purification methods employed. The following table summarizes available quantitative data from various studies. It is important to note that a direct comparison of yields is challenging due to variations in experimental conditions and reporting standards across different studies.

| Plant Source | Plant Part | Extraction Method | Purification Method | Starting Material (kg) | Yield of this compound (mg) | Yield (%) | Reference |

| Myristica fragrans | Seeds | Ultrasonic extraction with MeOH, followed by liquid-liquid partitioning | Silica (B1680970) gel column chromatography | 1.2 | 40.0 ((±) this compound) | 0.0033% | [1] |

| Myristica fragrans | Arils | Maceration with ethyl acetate | Silica gel column chromatography | 1.2 | 30.0 ((+)-Licarin A) | 0.0025% | [2] |

| Aristolochia taliscana | Roots | Maceration with n-hexane | Open column chromatography | 1.5 | Not explicitly stated for this compound alone | Not reported | [5] |

| Nectandra oppositifolia | Leaves | Not specified | Not specified | Not specified | Main metabolite isolated | Not reported | [3][4] |

Note: The yields are calculated based on the final isolated pure compound from the starting plant material and may not reflect the total amount of this compound present in the crude extract.

Experimental Protocols

Extraction Methodologies

The initial step in isolating this compound involves extracting the compound from the plant matrix. Soxhlet extraction and maceration are commonly employed techniques.

Soxhlet extraction is an efficient method for the exhaustive extraction of phytochemicals from solid materials.[6][7][8][9]

Materials:

-

Dried and powdered plant material (e.g., Myristica fragrans seeds)

-

Soxhlet extractor apparatus (including a round-bottom flask, extraction chamber, and condenser)

-

Cellulose (B213188) extraction thimble

-

Heating mantle

-

Solvent (e.g., methanol, ethanol, or n-hexane)

-

Rotary evaporator

Procedure:

-

Sample Preparation: Grind the dried plant material into a fine powder to increase the surface area for extraction.

-

Loading the Thimble: Accurately weigh the powdered plant material and place it inside a cellulose extraction thimble.

-

Apparatus Assembly:

-

Place the extraction thimble containing the sample into the extraction chamber of the Soxhlet apparatus.

-

Fill the round-bottom flask to approximately two-thirds of its volume with the chosen extraction solvent.

-

Assemble the Soxhlet apparatus by connecting the round-bottom flask to the bottom of the extraction chamber and the condenser to the top.

-

Connect the condenser to a cold water supply.

-

-

Extraction Process:

-

Heat the round-bottom flask using a heating mantle. The solvent will evaporate, and its vapor will travel up the distillation arm into the condenser.

-

The condensed solvent will drip into the extraction thimble, gradually filling the extraction chamber.

-

Once the solvent level reaches the top of the siphon tube, the entire volume of the solvent and extracted compounds will be siphoned back into the round-bottom flask.

-

This cycle is repeated continuously, ensuring a thorough extraction. The duration of the extraction can range from several hours to overnight, depending on the plant material and solvent.[7]

-

-

Concentration: After the extraction is complete, turn off the heating mantle and allow the apparatus to cool. Concentrate the solvent in the round-bottom flask using a rotary evaporator to obtain the crude extract.

Purification Methodology: Flash Column Chromatography

Flash column chromatography is a rapid and efficient technique for purifying compounds from a mixture.[10][11][12][13]

Materials:

-

Crude extract containing this compound

-

Glass chromatography column

-

Silica gel (230-400 mesh)

-

Elution solvents (e.g., a gradient of n-hexane and ethyl acetate)

-

Sand

-

Collection tubes or flasks

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp for visualization

Procedure:

-

Column Packing (Wet Packing Method):

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand over the cotton plug.

-

In a beaker, create a slurry of silica gel with the initial, least polar eluting solvent (e.g., 100% n-hexane).

-

Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

-

Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

-

Drain the solvent until the level is just above the top layer of sand. Never let the column run dry.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (ideally the eluting solvent).

-

Carefully apply the dissolved sample onto the top of the sand layer using a pipette.

-

Drain the solvent until the sample has been adsorbed onto the silica gel.

-

-

Elution:

-

Carefully add the eluting solvent to the top of the column.

-

Apply gentle pressure to the top of the column (e.g., using a pump or compressed air) to force the solvent through the column at a steady rate.

-

Begin with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. The optimal solvent system is typically determined beforehand using TLC.

-

-

Fraction Collection and Analysis:

-

Collect the eluate in a series of fractions (e.g., in test tubes or small flasks).

-

Monitor the separation by spotting the collected fractions on a TLC plate, developing the plate in an appropriate solvent system, and visualizing the spots under a UV lamp.

-

Fractions containing the pure this compound (identified by its Rf value) are combined.

-

-

Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the isolated this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key intracellular signaling pathways, particularly those involved in inflammation and cellular stress responses.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[14][15][16][17][18][19] this compound has been shown to inhibit the activation of this pathway, thereby reducing the production of pro-inflammatory cytokines.

Modulation of the p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cellular stress.[20][21][22][23] this compound has been observed to influence this pathway, contributing to its anti-inflammatory effects.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its primary natural sources and detailed, reproducible protocols for its extraction and purification. The elucidation of its modulatory effects on key signaling pathways, such as NF-κB and p38 MAPK, offers a foundation for understanding its mechanism of action. Further research, particularly focused on optimizing isolation yields and conducting in-depth pharmacological and toxicological studies, is warranted to fully explore the clinical applications of this compound.

References

- 1. vjs.ac.vn [vjs.ac.vn]

- 2. Molecular Networking, Docking, and Biological Evaluation of this compound from Myristica fragrans as a Potential Cancer Chemopreventive Agent | MDPI [mdpi.com]

- 3. This compound, a neolignan isolated from Nectandra oppositifolia Nees & Mart. (Lauraceae), exhibited moderate preclinical efficacy against Schistosoma mansoni infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Memórias do Instituto Oswaldo Cruz - Antimycobacterial neolignans isolated from Aristolochia taliscana [memorias.ioc.fiocruz.br]

- 6. The Art and Science of Soxhlet Extraction: A Practical Guide for Medicinal Plant Preparation [greenskybio.com]

- 7. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purification [chem.rochester.edu]

- 11. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 12. orgsyn.org [orgsyn.org]

- 13. dspace.mit.edu [dspace.mit.edu]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NF-κB signaling pathway in osteosarcoma: from signaling networks to targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Icariin Induces Chondrocyte Degeneration via Activation of the NF-κB Signalling Pathway and Reduces the Inflammation Factor Expression Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Icariin Attenuates High-cholesterol Diet Induced Atherosclerosis in Rats by Inhibition of Inflammatory Response and p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Icariin attenuates the calcification of vascular smooth muscle cells through ERα – p38MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Naringin inhibits ROS-activated MAPK pathway in high glucose-induced injuries in H9c2 cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Licarin A: A Technical Guide for Drug Discovery and Development

An in-depth exploration of the bioactive neolignan Licarin A, detailing its structure-activity relationship (SAR), mechanisms of action, and relevant experimental data for researchers, scientists, and drug development professionals.

This compound, a naturally occurring dihydrobenzofuran neolignan, has garnered significant scientific interest due to its diverse pharmacological activities. Primarily isolated from species such as Myristica fragrans (nutmeg) and plants from the Nectandra genus, this compound has demonstrated a broad spectrum of biological effects, including anti-inflammatory, anticancer, antiparasitic, and antimicrobial properties. Understanding the relationship between its chemical structure and biological activity is pivotal for the development of novel therapeutic agents with improved potency and selectivity. This technical guide provides a comprehensive overview of the SAR of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Structure-Activity Relationship Insights

The core structure of this compound, characterized by a dihydrobenzofuran ring system, offers multiple sites for chemical modification, enabling the exploration of its SAR. Studies have focused on modifications of the phenolic hydroxyl group, the propenyl side chain, and the aromatic rings to elucidate the structural requirements for its various biological activities.

Antiparasitic Activity

This compound has shown notable activity against a range of parasites, including Trypanosoma cruzi, Schistosoma mansoni, and Leishmania species.[1] The stereochemistry of the dihydrobenzofuran ring and modifications of the phenolic hydroxyl group have been found to significantly influence its antiparasitic potency.

A key finding is the stereoselectivity of its trypanocidal activity. The (-)-enantiomer of this compound has demonstrated significantly greater potency against T. cruzi than the (+)-enantiomer or the racemic mixture.[2][3] This suggests a specific interaction with a chiral target within the parasite.

Furthermore, derivatization of the phenolic hydroxyl group has yielded compounds with altered activity profiles. For instance, the 2-allyl derivative of this compound showed enhanced activity against trypomastigotes of T. cruzi.[4] Conversely, acetylation of the hydroxyl group has been shown to increase schistosomicidal activity.[5]

Table 1: Structure-Activity Relationship of this compound and its Derivatives against Parasites

| Compound | Modification | Parasite | Activity Metric | Value (µM) | Reference(s) |

| (±)-Licarin A | Racemic Mixture | Trypanosoma cruzi | IC₅₀ | 127.17 | [2][3] |

| (-)-Licarin A | (-)-enantiomer | Trypanosoma cruzi | IC₅₀ | 23.46 | [2][3] |

| (+)-Licarin A | (+)-enantiomer | Trypanosoma cruzi | IC₅₀ | 87.73 | [2][3] |

| (±)-Licarin A | Racemic Mixture | Schistosoma mansoni | LC₅₀ | 53.57 | [2][3] |

| (-)-Licarin A | (-)-enantiomer | Schistosoma mansoni | LC₅₀ | 91.71 | [2] |

| (+)-Licarin A | (+)-enantiomer | Schistosoma mansoni | - | Inactive | [2] |

| Acetylated (±)-Licarin A | Acetylation of hydroxyl group | Schistosoma mansoni | - | Increased activity | [5] |

| 2-allyl this compound (1d) | Allylation of aromatic ring | Trypanosoma cruzi | IC₅₀ | 5.0 | [4] |

| Heterocyclic this compound derivative (1e) | Heterocyclic modification | Trypanosoma cruzi | IC₅₀ | 10.5 | [4] |

Anticancer and Cytotoxic Activity

The anticancer potential of this compound and its analogs has been investigated against various cancer cell lines. While this compound itself exhibits moderate cytotoxicity, certain structural modifications can enhance this activity. For example, a trimethoxylated analog, Licarin C, was found to be potently cytotoxic against HT-29 human colon cancer cells in the nanomolar range.[3]

Table 2: Cytotoxic Activity of this compound and its Derivatives

| Compound | Cell Line | Activity Metric | Value | Reference(s) |

| This compound | MCF-7 (Breast Cancer) | IC₅₀ | 59.95 ± 1.87 µg/mL | [6] |

| This compound | DU-145 (Prostate Cancer) | IC₅₀ | 100.06 µM | [3] |

| 2-allyl this compound (1d) | NCTC cells (Murine Fibroblasts) | CC₅₀ | 45.5 ± 16.7 µM | [4] |

| Acetyl this compound (1b) | NCTC cells (Murine Fibroblasts) | CC₅₀ | 67.2 ± 24.6 µM | [4] |

Anti-inflammatory Activity

This compound exerts anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.[1] It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α.[7]

Table 3: Anti-inflammatory Activity of this compound

| Compound | Cell Line | Target | Activity Metric | Value (µM) | Reference(s) |

| This compound | RBL-2H3 (Rat Basophilic Leukemia) | TNF-α production | IC₅₀ | 12.6 | [7] |

Mechanisms of Action and Signaling Pathways

The biological activities of this compound are underpinned by its modulation of key cellular signaling pathways. A primary mechanism of its anti-inflammatory and potential anticancer activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of this compound derivatives involves the modification of the phenolic hydroxyl group. For example, acetylation can be achieved as follows:

-

Dissolution: Dissolve (±)-Licarin A in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Addition of Reagents: Add an excess of acetic anhydride (B1165640) and a catalytic amount of a base, such as pyridine (B92270) or triethylamine, to the solution.

-

Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the acetylated derivative.

Cytotoxicity and Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, treat the cells with various concentrations of this compound or its derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound stands as a promising natural product scaffold for the development of new therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications of its chemical structure can lead to significant enhancements in its biological activities. The stereochemistry of the dihydrobenzofuran core and the nature of the substituent on the phenolic hydroxyl group are critical determinants of its antiparasitic and cytotoxic effects. The inhibition of the NF-κB signaling pathway represents a key mechanism underlying its anti-inflammatory properties. Further exploration of the SAR of this compound, guided by the methodologies outlined herein, will undoubtedly pave the way for the discovery of novel and potent drug candidates for a range of diseases.

References

- 1. Improving the drug-likeness of inspiring natural products - evaluation of the antiparasitic activity against Trypanosoma cruzi through semi-synthetic and simplified analogues of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Molecular Networking, Docking, and Biological Evaluation of this compound from Myristica fragrans as a Potential Cancer Chemopreventive Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. (±)-Licarin A and its semi-synthetic derivatives: In vitro and in silico evaluation of trypanocidal and schistosomicidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Licarin A: A Technical Guide for Drug Discovery

Introduction

Licarin A is a naturally occurring dihydrobenzofuran neolignan found in various plant species, most notably nutmeg (Myristica fragrans), as well as in Aristolochia taliscana and Nectandra oppositifolia.[1][2] Traditionally utilized in folk medicine for digestive and nervous system disorders, modern scientific inquiry has unveiled a broad spectrum of pharmacological activities, positioning this compound as a molecule of significant interest for contemporary drug discovery and development.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties to support researchers, scientists, and drug development professionals.

Pharmacological Activities

This compound demonstrates a range of biological effects, with substantial evidence supporting its therapeutic potential in several key areas.

Anti-inflammatory and Anti-allergic Effects this compound exhibits potent anti-inflammatory and anti-allergic properties.[1] It significantly reduces the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][4][5] In studies using rat basophilic leukemia (RBL-2H3) cells, this compound dose-dependently inhibits TNF-α production.[6] Furthermore, it has been shown to decrease the secretion of prostaglandin (B15479496) D2 (PGD2) and the expression of cyclooxygenase-2 (COX-2), which are key mediators in the inflammatory cascade.[6][7]

Anticancer Potential this compound has emerged as a promising candidate for cancer chemoprevention and treatment.[8][9] It has been shown to inhibit the growth and proliferation of various cancer cells, induce cell cycle arrest, and promote programmed cell death (apoptosis).[] In non-small cell lung cancer cells, for instance, this compound triggers cell death by activating both autophagy and apoptosis.[1][11] Its activity against prostate cancer cells has also been documented.[8]

Neuroprotective Properties As a lignan, this compound is part of a class of compounds known to cross the blood-brain barrier and exert neuroprotective effects through their antioxidant and anti-inflammatory actions.[1] While direct research is still emerging, its known ability to inhibit the NF-κB signaling pathway, a central regulator of inflammation, suggests potential applications in mitigating neuroinflammation associated with neurodegenerative diseases.[4][12] Studies have also demonstrated its anti-allodynic and anti-hyperalgesic activity in neuropathic pain models, acting via the NO-cyclic-GMP-ATP-sensitive K+ channel pathway.[13]

Antimicrobial and Antiparasitic Activities this compound has demonstrated notable activity against a range of pathogens.[14] It shows efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease, and various Leishmania species.[1][2][15] Its proposed antimicrobial mechanism involves the disruption of microbial membranes, leading to cell lysis.[] Additionally, this compound and its derivatives have shown significant inhibitory activity against the growth of rapid-growing mycobacteria.[1][14]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's biological activities. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition in vitro, while the half-maximal effective concentration (EC50) is the concentration that induces a response halfway between the baseline and maximum.[16]

| Activity | Parameter | Value | Cell Line / Model | Stimulus | Reference |

| Anti-inflammatory | IC50 (TNF-α production) | 12.6 ± 0.3 µM | RBL-2H3 | DNP-HSA | [1][6][7] |

| Anticancer | IC50 | 100.06 µM | DU-145 (Prostate) | - | [1][8] |

| Anticancer | IC50 | 22.19 ± 1.37 µM | A549 (NSCLC) | - | [1] |

| Anticancer | IC50 | 20.03 ± 3.12 µM | NCI-H23 (NSCLC) | - | [1] |

| Antiparasitic | EC50 (anti-promastigote) | 4.68 µM | Leishmania amazonensis | - | [1] |

| Antiparasitic | EC50 (anti-amastigote) | 0.42 µM | Leishmania amazonensis | - | [1] |

| Antiparasitic | IC50 (trypanocidal) | 100.8 µM | Trypanosoma cruzi | - | [17] |

Mechanisms of Action & Signaling Pathways

This compound exerts its pharmacological effects through the modulation of several key signaling pathways.

Inhibition of Pro-inflammatory Pathways A primary mechanism of this compound's anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][4][] It has been shown to modulate the phosphorylation of the NF-κBp65 subunit.[1][8] Additionally, this compound reduces the secretion of TNF-α and PGD2 by inhibiting the protein kinase C α/βII (PKCα/βII) and p38 mitogen-activated protein kinase (p38 MAPK) pathways.[1][6][7]

Induction of Autophagy-Dependent Apoptosis in Cancer Cells In non-small cell lung cancer cells, this compound induces cell death by activating autophagy and apoptosis.[1] This is evidenced by an increase in the levels of key autophagy markers Beclin 1 and LC3II, the degradation of p62, and the activation of apoptotic caspases.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Determination of TNF-α Production in RBL-2H3 Cells

-

Objective: To quantify the inhibitory effect of this compound on TNF-α production in mast cells.[1]

-

Methodology:

-

Cell Culture: RBL-2H3 cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.[1]

-

Cell Seeding: Cells are seeded into 24-well plates at a density of 5 x 10⁵ cells/well and incubated for 24 hours.[1]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After 1 hour of pre-incubation, cells are stimulated with 100 ng/mL DNP-HSA.[1]

-

Incubation: Cells are incubated for 6 hours at 37°C.[1]

-

Supernatant Collection: The culture supernatant is collected and centrifuged to remove cellular debris.[1]

-

ELISA: The concentration of TNF-α in the supernatant is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[1]

-

Data Analysis: The IC50 value is calculated from the dose-response curve.[1]

-

Cell Viability (MTT) Assay

-

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.[1]

-

Methodology:

-

Cell Seeding: Cancer cells (e.g., A549, NCI-H23) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to attach overnight.[1]

-

Treatment: The medium is replaced with fresh medium containing various concentrations of this compound.[1]

-

Incubation: The plate is incubated for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[1]

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[1]

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[1]

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[1]

-

NF-κB Phosphorylation Assay

-

Objective: To determine the effect of this compound on the phosphorylation of NF-κBp65.[1][8]

-

Methodology:

-

Cell Culture and Treatment: DU-145 cells are seeded in a 96-well plate and treated with this compound for a specified time.[1][8]

-

In-Cell ELISA: The levels of phosphorylated NF-κBp65 (p-p65) and total NF-κBp65 are measured using a commercial in-cell ELISA kit.[1][8] This involves fixing the cells, incubating with primary antibodies against p-p65 and total p65, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.[1]

-

Signal Detection: A chemiluminescent substrate is added, and the luminescence is measured using a plate reader.[1]

-

Data Analysis: The ratio of p-p65 to total p65 is calculated to determine the effect of this compound on NF-κB phosphorylation.[1]

-

Pharmacokinetics and Metabolism

A thorough understanding of the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) of this compound is crucial for its development as a therapeutic agent.[1] Preliminary in vitro studies using rat and human liver microsomes have begun to elucidate its metabolic pathways, but further research, particularly comprehensive in vivo studies, is required to fully characterize its pharmacokinetic profile and assess its safety for clinical applications.[1]

Conclusion

This compound is a promising natural product with a diverse and potent pharmacological profile. Its well-documented anti-inflammatory, anticancer, and antimicrobial activities, mediated through the modulation of key signaling pathways such as NF-κB, PKCα/βII, and p38 MAPK, make it a compelling candidate for further drug development.[1] This guide summarizes the current knowledge on this compound, providing a solid foundation for researchers to explore its full therapeutic potential. Future in-depth studies focusing on its in vivo pharmacokinetics, safety profile, and efficacy in relevant disease models are warranted to advance this compound towards clinical use.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 51020-86-1 | >98% [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. This compound as a Novel Drug for Inflammatory Eye Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound is a candidate compound for the treatment of immediate hypersensitivity via inhibition of rat mast cell line RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Molecular Networking, Docking, and Biological Evaluation of this compound from Myristica fragrans as a Potential Cancer Chemopreventive Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medkoo.com [medkoo.com]

- 12. benchchem.com [benchchem.com]

- 13. Anti-allodynic and anti-hyperalgesic activity of (±)-licarin A in neuropathic rats via NO-cyclic-GMP-ATP-sensitive K+ channel pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 17. This compound | CAS#:23518-30-1 | Chemsrc [chemsrc.com]

Unveiling the Molecular Targets of LICARIN A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of LICARIN A's molecular targets and the methodologies employed for their identification and validation. This compound, a naturally occurring neolignan, has demonstrated significant anti-inflammatory and anti-cancer properties. Elucidating its direct molecular interactions is crucial for its development as a potential therapeutic agent. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the associated signaling pathways and workflows.

Identified and Putative Molecular Targets

Current research points towards the modulation of key inflammatory and cell survival pathways by this compound. While direct experimental identification of protein binders using techniques such as affinity chromatography or Cellular Thermal Shift Assay (CETSA) is not yet extensively reported in the literature, computational and indirect experimental evidence provide strong indications of its molecular targets.

In Silico Target Identification: Molecular Docking Analysis

Molecular docking studies have been employed to predict the binding affinity of this compound to specific protein targets. These computational methods provide valuable insights into potential direct interactions, guiding further experimental validation.

| Target Protein | In Silico Method | Binding Affinity (Kᵢ) | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|---|

| NF-κBp65 | Molecular Docking | 10.66 µM | -6.78 | Lys-221, His-245, Arg-198, Val-244[1][2] |

| PARP-1 | Molecular Docking | Not explicitly stated, but predicted to be in the nanomolar range[1] | Not explicitly stated | Not explicitly stated |

| ACE2 | Molecular Docking | Not explicitly stated | Not explicitly stated | LYS363 (Hydrogen Bonds); ALA153, PRO346, PHE274 (Hydrophobic Interactions)[3] |

Table 1: Summary of in silico binding data for this compound with potential protein targets.

Validated and Hypothesized Signaling Pathway Modulation

Experimental evidence strongly suggests that this compound exerts its biological effects by modulating several key signaling pathways. The primary targets of these pathways are often kinases and transcription factors.

Inhibition of the NF-κB Signaling Pathway

A significant body of evidence points to the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway as a primary mechanism of this compound's anti-inflammatory action.[3] This is supported by both in silico docking studies with the p65 subunit and in vitro assays demonstrating a reduction in NF-κBp65 phosphorylation.[1][2]

Modulation of MAPK and PKC Signaling

This compound has been shown to reduce the secretion of pro-inflammatory mediators like TNF-α and prostaglandin (B15479496) D2 (PGD2) by inhibiting the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase C α/βII (PKCα/βII).[1] This suggests that these kinases are either direct or indirect targets of this compound.

Induction of Autophagy-Dependent Apoptosis

In the context of cancer, particularly non-small cell lung cancer, this compound has been observed to induce cell death through the activation of autophagy and apoptosis.[4] While direct targets in these pathways have not been definitively identified for this compound, studies on the related compound LICARIN B suggest potential involvement of key autophagy-related proteins.[4]

| Potential Target | Role in Autophagy/Apoptosis |

| Beclin-1 | Key protein in the initiation of autophagy. |

| LC3 | Marker for autophagosome formation (conversion of LC3-I to LC3-II). |

| Caspase family | Executioner proteins in the apoptotic cascade. |

| Bcl-2 family | Regulators of apoptosis (pro- and anti-apoptotic members). |

Table 2: Hypothesized targets of this compound in the autophagy and apoptosis pathways, based on related compounds.

Experimental Protocols for Target Validation

The following protocols are essential for validating the interaction of this compound with its putative targets and elucidating its mechanism of action.

NF-κBp65 Phosphorylation In-Cell ELISA

This assay is used to quantify the effect of this compound on the phosphorylation of the NF-κB p65 subunit within cells.

Methodology:

-

Cell Culture and Treatment: Seed target cells (e.g., DU-145 prostate cancer cells) in a 96-well plate and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified duration.[5]

-

In-Cell ELISA:

-

Fix the cells to preserve their morphology and protein localization.

-

Permeabilize the cell membranes to allow antibody entry.

-

Incubate the cells with primary antibodies specific for phosphorylated NF-κBp65 (p-p65) and total NF-κBp65.

-

Add a secondary antibody conjugated to horseradish peroxidase (HRP) that will bind to the primary antibodies.

-

Introduce a chemiluminescent substrate, which will be converted by HRP into a light-emitting product.

-